Cas no 2602495-19-0 ((R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

The compound (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral intermediate of interest in pharmaceutical and fine chemical synthesis. Its tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for multi-step synthetic routes. The (R)-configuration at the pyrrolidine stereocenter is critical for applications requiring enantioselective synthesis, particularly in the development of bioactive molecules. The 5-chloropyridinyl moiety provides a versatile handle for further functionalization, enabling diverse derivatization strategies. This compound is typically employed in the preparation of ligands, catalysts, or active pharmaceutical ingredients (APIs) where stereochemical purity is essential. Its well-defined structure and reactivity profile make it a valuable building block in medicinal chemistry and asymmetric synthesis.
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester structure
2602495-19-0 structure
Product name:(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No:2602495-19-0
MF:C14H19ClN2O2
MW:282.77
MDL:MFCD32899736
CID:5088565

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
    • MDL: MFCD32899736
    • Inchi: 1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1
    • InChI Key: FDKDQCUNAYCTNU-GFCCVEGCSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H]1C1C=NC=C(Cl)C=1

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1132157-250mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
250mg
$610 2024-07-28
eNovation Chemicals LLC
Y1132157-50mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
50mg
$255 2024-07-28
eNovation Chemicals LLC
Y1132157-500mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1132157-50mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
50mg
$255 2025-02-22
eNovation Chemicals LLC
Y1132157-1g
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1132157-100mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
100mg
$370 2024-07-28
eNovation Chemicals LLC
Y1132157-5g
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
5g
$7365 2025-02-22
eNovation Chemicals LLC
Y1132157-5g
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
5g
$7365 2024-07-28
eNovation Chemicals LLC
Y1132157-100mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
100mg
$370 2025-02-22
eNovation Chemicals LLC
Y1132157-500mg
(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
2602495-19-0 95%
500mg
$1115 2025-02-22

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature

Additional information on (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Research Briefing on (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 2602495-19-0)

In recent years, the compound (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 2602495-19-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The tert-butyl ester group enhances its stability and solubility, making it a versatile building block in medicinal chemistry.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric hydrogenation method using a chiral iridium catalyst, achieving >99% enantiomeric excess (ee) and a yield of 85%. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for large-scale production.

Pharmacological evaluations of derivatives synthesized from (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester have demonstrated promising activity against nicotinic acetylcholine receptors (nAChRs). Specifically, a 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its potential in developing novel analgesics with reduced side effects compared to existing therapeutics. The chloro-pyridinyl moiety was found to enhance binding affinity to the α4β2 nAChR subtype, a key target for pain management.

In addition to CNS applications, this compound has shown utility in antiviral drug discovery. A preprint from early 2024 (ChemRxiv) described its incorporation into protease inhibitors targeting SARS-CoV-2, with the pyrrolidine scaffold contributing to improved metabolic stability. Molecular docking studies revealed favorable interactions with the viral main protease (Mpro), suggesting potential for further optimization.

Ongoing research is exploring the compound's role in radiopharmaceuticals, leveraging the chlorine atom for isotopic labeling. A collaborative project between academic and industrial partners (reported at the 2023 ACS Fall Meeting) is investigating 18F-labeled analogs for positron emission tomography (PET) imaging of neuroinflammation. Preliminary results indicate high blood-brain barrier permeability and selective uptake in disease-relevant brain regions.

From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established favorable profiles for both the compound and its common derivatives. Ames tests and in vitro micronucleus assays showed no mutagenic potential at therapeutic concentrations, supporting its continued development as a pharmaceutical intermediate.

The commercial availability of (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has expanded significantly, with multiple suppliers now offering GMP-grade material. Market analysis (2024) projects a compound annual growth rate (CAGR) of 12.3% for this intermediate through 2028, driven by increasing demand in both small molecule and peptide-based drug development.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk